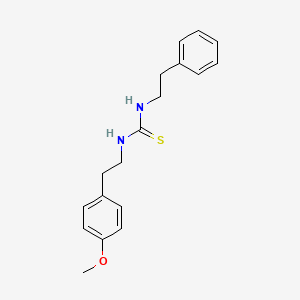![molecular formula C14H12N2O2S2 B5782256 [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate](/img/structure/B5782256.png)
[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate is an organic compound that features a thiocyanate group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate typically involves the reaction of 4-(benzenesulfonamido)-3-methylphenylamine with thiocyanate reagents under suitable conditions. One common method is the nucleophilic substitution reaction where the amine group reacts with thiocyanate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl cyanates.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl cyanates, while reduction can produce amines or thiols.
Scientific Research Applications
[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the thiocyanate group.
4-Methylbenzenesulfonamide: Similar structure but lacks the thiocyanate group.
Phenylthiocyanate: Contains the thiocyanate group but lacks the benzenesulfonamide moiety.
Uniqueness
The uniqueness of [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate lies in its combined structural features, which confer specific reactivity and potential biological activity. The presence of both the benzenesulfonamide and thiocyanate groups allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
[4-(benzenesulfonamido)-3-methylphenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-11-9-12(19-10-15)7-8-14(11)16-20(17,18)13-5-3-2-4-6-13/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGHYFPZEOCQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC#N)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)

![2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)
![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)

![(4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione](/img/structure/B5782206.png)
![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-naphthalen-1-yloxyacetate](/img/structure/B5782210.png)

![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5782222.png)
![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)
![(3E)-3-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL](/img/structure/B5782246.png)

![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)
![[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine](/img/structure/B5782261.png)
